molecular formula C22H24N4O5S2 B2866035 N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 392295-94-2

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2866035
CAS No.: 392295-94-2
M. Wt: 488.58
InChI Key: WXDGGOUBEWJDDO-UHFFFAOYSA-N
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Description

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core, a structure known for its diverse biological activities and significant value in medicinal chemistry and drug discovery research. This compound is of particular interest for investigating kinase inhibition pathways and developing novel anticancer agents, given the known pharmacological profiles of similar thiadiazole derivatives. Its molecular architecture, which integrates a 3,4,5-trimethoxybenzamide moiety, suggests potential for interacting with tubulin, a key target in cancer therapy. The compound is provided strictly for in vitro research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this product with appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-12-6-7-15(13(2)8-12)23-18(27)11-32-22-26-25-21(33-22)24-20(28)14-9-16(29-3)19(31-5)17(10-14)30-4/h6-10H,11H2,1-5H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDGGOUBEWJDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C23H28N4O4S
  • Molecular Weight : 448.56 g/mol
  • Key Functional Groups : Thiadiazole ring, amide linkage, and methoxy groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Thiadiazole Moiety : Thiadiazole derivatives have been shown to exhibit a broad spectrum of pharmacological properties including:
    • Anticancer Activity : Thiadiazoles can inhibit tumor growth by affecting various cellular pathways. For instance, studies have indicated that certain thiadiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
    • Antimicrobial Properties : The presence of the thiadiazole ring enhances the ability of these compounds to penetrate cell membranes and interact with biological targets, making them effective against various pathogens .
  • Cellular Interactions : The compound's ability to cross cellular membranes allows it to interact with intracellular targets. This interaction is crucial for its anticancer and antimicrobial effects.

Anticancer Activity

Research has demonstrated that compounds containing the thiadiazole structure exhibit significant anticancer properties. For example:

CompoundCell LineIC50 (μM)Reference
N-(5-(Thiadiazole))HepG-2 (Liver Cancer)4.37 ± 0.7
N-(5-(Thiadiazole))A-549 (Lung Cancer)8.03 ± 0.5

These findings suggest that this compound may possess similar or enhanced anticancer properties due to its structural complexity.

Antimicrobial Activity

Thiadiazoles are also recognized for their antimicrobial effects. They have been reported to exhibit activity against various bacterial and fungal strains. The following table summarizes some findings:

PathogenActivityReference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity

Case Studies

Several studies have highlighted the potential of thiadiazole derivatives in clinical settings:

  • In Vitro Studies : A study involving a series of thiadiazole derivatives showed promising results against human cancer cell lines including HepG-2 and A549 with IC50 values indicating effective cytotoxicity .
  • Animal Models : Animal studies have suggested that these compounds can significantly reduce tumor size and improve survival rates in models of cancer .

Comparison with Similar Compounds

Research Findings and Implications

  • Enzyme Inhibition Potential: The trimethoxybenzamide group’s electron-rich nature may enhance binding to enzyme active sites, as seen in Nitazoxanide analogues .
  • Synthetic Challenges : Introducing the thioether linkage in the target compound requires precise control of reaction conditions (e.g., pH and temperature) to avoid disulfide formation, a common issue in thiol-containing syntheses .
  • Comparative Solubility : The target compound’s high lipophilicity may limit bioavailability compared to more polar analogues like Compound I , necessitating formulation optimization.

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